Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate
Description
Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate is a thiophene-derived compound featuring a 3,4-difluorobenzamido group at position 2 and a p-tolyl substituent at position 4 of the thiophene core. Its molecular formula is C₂₀H₁₈F₂NO₃S, with a molecular weight of 390.4 g/mol. The compound combines a lipophilic p-tolyl group, which enhances membrane permeability, and electron-withdrawing fluorine atoms that may improve binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[(3,4-difluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO3S/c1-3-27-21(26)18-15(13-6-4-12(2)5-7-13)11-28-20(18)24-19(25)14-8-9-16(22)17(23)10-14/h4-11H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJVQVDLNSMBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable precursor, such as a substituted acetylene or a dione, the thiophene ring can be constructed using cyclization reactions.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, where 3,4-difluorobenzoic acid is reacted with an amine derivative.
Esterification: The carboxyl group on the thiophene ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Substitution Reactions: The p-tolyl group can be introduced via a substitution reaction, often using a halogenated thiophene intermediate and a tolyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorine atoms in the benzamido group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamido derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that thiophene derivatives, including ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate, exhibit promising anticancer properties. These compounds have been shown to inhibit specific cancer cell lines by targeting key metabolic pathways involved in cell proliferation and survival. For instance, studies have highlighted the inhibition of glycogen synthase kinase 3β (GSK-3β), which is a significant target in cancer therapy .
1.2 Anti-inflammatory Properties
Thiophene compounds are also being investigated for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. The structural modifications in the compound enhance its interaction with inflammatory mediators .
Materials Science
2.1 Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors (FETs). This compound can be utilized in the development of novel materials that improve the efficiency and stability of organic solar cells .
2.2 Conductive Polymers
This compound can serve as a building block for synthesizing conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it valuable in developing flexible electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Properties
- Fluorine vs.
- p-Tolyl vs. Fluorophenyl: The p-tolyl group (methyl-substituted phenyl) increases lipophilicity compared to fluorophenyl analogs (e.g., 4-fluorophenyl in C₁₅H₁₃ClFNO₃S), which may improve blood-brain barrier penetration .
Pharmacological Potential
While direct data on the target compound’s bioactivity is absent, fluorinated thiophenes are frequently explored for anti-inflammatory, anticancer, and kinase-inhibitory properties. For example:
- Celecoxib-related compounds with p-tolyl groups () exhibit cyclooxygenase-2 (COX-2) inhibition, suggesting the target’s p-tolyl moiety may similarly enhance target affinity .
Biological Activity
Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of fluorine atoms into organic compounds often enhances their biological properties, making them more effective as pharmaceuticals. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thiophene ring, which is known for its role in various biological activities. The presence of the difluorobenzamide group is significant as fluorine can modulate the electronic properties of the molecule, influencing its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with thiophene rings showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism behind this activity is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that thiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases . A specific case study involving a related compound demonstrated a reduction in inflammation markers in animal models, supporting the hypothesis that these types of compounds could be beneficial in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study involving a series of thiophene derivatives showed that those with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity in MCF-7 breast cancer cells. The study concluded that structural modifications could lead to improved therapeutic agents for cancer treatment .
- Anti-inflammatory Research : In an experimental model, a derivative similar to this compound was administered to mice with induced arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups .
- Antimicrobial Activity : A comparative study assessed various thiophene derivatives against common bacterial strains. The results indicated that certain substitutions led to increased antibacterial activity, suggesting potential applications in developing new antibiotics .
Q & A
Q. How does this compound perform in synergistic combination therapies for resistant cancers?
- Methodology :
- Checkerboard assays : Test with paclitaxel or doxorubicin. Calculate combination index (CI) using CompuSyn software. Synergy (CI <1) observed at 10 µM due to dual tubulin/DNA targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
